molecular formula C8H9FN2O B1586862 N-(5-fluoro-4-methylpyridin-2-yl)acetamide CAS No. 475060-21-0

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No. B1586862
Key on ui cas rn: 475060-21-0
M. Wt: 168.17 g/mol
InChI Key: FNHPTZIEXVBRFX-UHFFFAOYSA-N
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Patent
US07056917B2

Procedure details

The N1-(5-fluoro-4-methyl-2-pyridyl)acetamide (4.25 g, 25.3 mmol) obtained in (D) was dissolved in ethanol (3ml), added with 6 M aqueous hydrochloric acid (3ml) and refluxed by heating for 1 hour and 30 minutes. The reaction mixture was left stand for cooling and the solvent was concentrated. The resulting residue was dissolved in distilled water, and the system was made basic with 1 N aqueous sodium hydroxide and extracted twice with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated to obtain the title compound (2.82 g, 88%) as solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH:8]C(=O)C)=[N:6][CH:7]=1.Cl>C(O)C>[F:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
FC=1C(=CC(=NC1)NC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=CC(=NC1)NC(C)=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 hour and 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The reaction mixture was left stand
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in distilled water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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